1-Chloro-2-nitrosocyclohexane

Description

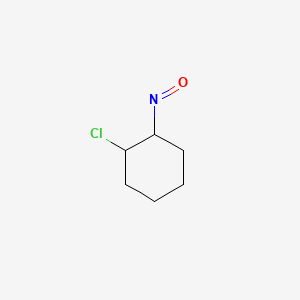

Structure

2D Structure

3D Structure

Properties

CAS No. |

16580-31-7 |

|---|---|

Molecular Formula |

C6H10ClNO |

Molecular Weight |

147.60 g/mol |

IUPAC Name |

1-chloro-2-nitrosocyclohexane |

InChI |

InChI=1S/C6H10ClNO/c7-5-3-1-2-4-6(5)8-9/h5-6H,1-4H2 |

InChI Key |

IWTDSJVXBQXLLR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)N=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 2 Nitrosocyclohexane

Formation Pathways of Dimeric 1-Chloro-2-nitrosocyclohexane (B14171563)

The dimeric form of this compound is a common and relatively stable state of this molecule. Its formation is often intertwined with the synthesis of related compounds, and understanding these pathways is crucial for controlling reaction outcomes.

Routes from 2-Chlorocyclohexanone (B41772) Oxime Precursors

A primary and well-documented route to dimeric this compound involves the use of 2-chlorocyclohexanone oxime as a starting material. oup.com Research has shown that 2-chlorocyclohexanone oxime can be effectively converted to the dimeric nitroso compound. oup.com This transformation is significant in the context of industrial processes, such as the synthesis of L-lysine, where 2-chlorocyclohexanone oxime and its dimeric nitroso counterpart are key intermediates. oup.com

The reaction of 2-chlorocyclohexanone oxime or its dimeric form, this compound dimer, with ammonia (B1221849) is a notable process that yields 2-aminocyclohexanone (B1594113) oxime. oup.com However, the formation of byproducts is also a critical aspect of this chemistry. For instance, the reaction with stoichiometric amounts of ammonia can lead to the formation of a dimeric cyclohexanone (B45756) oxime compound, the structure of which has been elucidated through spectroscopic methods and X-ray crystallography. oup.comoup.com

Detailed studies have explored the reaction conditions and outcomes. For example, treating 2-chlorocyclohexanone oxime or this compound dimer with stoichiometric ammonium (B1175870) chloride in a two-phase system of an organic solvent and an aqueous alkaline layer also produces this dimeric byproduct. oup.com

Furthermore, the monomeric form of this compound can undergo tautomerization to the corresponding oxime if an α-hydrogen is present, a process that is generally considered irreversible. arkat-usa.org This highlights the close chemical relationship between the nitroso compound and its oxime precursor. The stability of the dimeric nitroso compound is influenced by the ring's conformational flexibility; less flexible rings tend to form more stable dimers. arkat-usa.org In some instances, less stable primary adducts can convert to oximes and subsequently to 1,2-dichloro-1-nitrosocycloalkanes. arkat-usa.org

The synthesis of 2-chlorocyclohexanone itself, the precursor to the oxime, is well-established and can be achieved through the chlorination of cyclohexanone in various solvents, including water. orgsyn.org

Table 1: Reactions and Products Starting from 2-Chlorocyclohexanone Oxime and its Dimer

| Starting Material | Reagent(s) | Key Product(s) | Reference(s) |

| 2-Chlorocyclohexanone Oxime or this compound dimer | Large excess of Ammonia | 2-Aminocyclohexanone oxime | oup.com |

| 2-Chlorocyclohexanone Oxime or this compound dimer | Stoichiometric Ammonia | Dimeric cyclohexanone oxime byproduct | oup.comoup.com |

| 2-Chlorocyclohexanone Oxime or this compound dimer | Stoichiometric Ammonium Chloride (in a two-phase system) | Dimeric cyclohexanone oxime byproduct | oup.com |

| This compound dimer | Methylamine (B109427) in Benzene (B151609) | 2-(Methylamino)cyclohexanone oxime | oup.com |

Structural Characterization and Isomerism of 1 Chloro 2 Nitrosocyclohexane

Gaseous Phase Dimeric Equilibrium Analysis

In the gaseous phase, 1-chloro-2-nitrosocyclohexane (B14171563) primarily exists in a dimeric form. zendy.io This equilibrium between the monomer and dimer is a crucial aspect of its chemistry. While the monomeric form (C6H10ClNO) has a molecular weight of 147.60 g/mol , the dimer (C12H20Cl2N2O2) is also present. nih.govlookchem.com Studies have shown that like many nitroso compounds, this compound readily forms dimers, which are essentially diazene (B1210634) dioxides. arkat-usa.org The stability of these dimers can be influenced by factors such as the conformational flexibility of the cyclohexane (B81311) ring. arkat-usa.org Although the dimeric form is prevalent in the gaseous state, an equilibrium with the monomer is established in solution. arkat-usa.org

Mass Spectrometric Elucidation of Monomer and Dimer Species

Mass spectrometry has been instrumental in identifying both the monomeric and dimeric species of this compound in the gaseous phase. zendy.io Electron-impact mass spectra and field ionization mass spectra have confirmed the existence of the dimer. zendy.io The molecular ion of the monomer is observed at an m/e of 147, while the dimer is also detectable. lookchem.com The fragmentation patterns in the mass spectra provide valuable information for the structural characterization of these species.

A study utilizing electrospray ionization mass spectrometry further supports the presence of the dimer of trans-1-nitroso-2-chlorocyclohexane. researchgate.net This technique, combined with others, allows for detailed analysis of the various species present in equilibrium.

Spectroscopic and Crystallographic Probes of Dimer Reactivity Products

The reactivity of the this compound dimer has been extensively studied, particularly its reactions with ammonia (B1221849) and amines. oup.com These reactions lead to the formation of novel dimeric cyclohexanone (B45756) oxime compounds, the structures of which have been elucidated using a combination of spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H-NMR and ¹³C-NMR, has been a powerful tool in determining the structure of reaction products. oup.com For instance, in the reaction of the this compound dimer with ammonia, NMR was crucial in revising a previously proposed structure. oup.com The analysis of chemical shifts and coupling constants helps in assigning the complex structures of the resulting polycyclic compounds. oup.comlibretexts.org

¹⁵N NMR spectroscopy also offers significant advantages for the structural analysis of nitrogen-containing compounds, providing insights into tautomerism, isomers, and conformations. researchgate.net

X-ray Crystallographic Analysis of Dimer Reaction Products

X-ray crystallography provides the most definitive structural evidence for crystalline reaction products. libretexts.org In the case of the reaction between the this compound dimer and stoichiometric ammonia, single-crystal X-ray analysis established the correct structure of the resulting dimeric oxime compound as 14-oxa-7,15,16-triazatetracyclo[11.2.1.0¹,⁶.0⁸,¹³]hexadecan-16-ol. oup.com This technique was essential in revising an earlier, incorrect structural proposal. oup.com X-ray crystallography has also been used to identify the structures of other related nitroso compounds and their derivatives, providing unambiguous proof of their three-dimensional arrangements. jhu.edunih.gov

Chemical Reactivity and Transformations of 1 Chloro 2 Nitrosocyclohexane Dimer

Nucleophilic Substitution Reactions with Amine Nucleophiles

The 1-chloro-2-nitrosocyclohexane (B14171563) dimer readily undergoes nucleophilic substitution reactions with various amine nucleophiles, including ammonia (B1221849) and primary alkylamines. These reactions typically proceed via the monomer, where the amine attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and subsequent tautomerization to form stable oxime derivatives.

The reaction of this compound dimer with a large excess of ammonia provides an efficient route to 2-aminocyclohexanone (B1594113) oxime, typically isolated as its hydrochloride salt. oup.com This transformation is a key step in certain industrial processes. The reaction is generally carried out in a polar solvent such as methanol (B129727) under elevated temperature and pressure in an autoclave to ensure the containment of the volatile ammonia. oup.com

Detailed research findings show that heating a mixture of the dimer with a significant molar excess of ammonia in methanol yields the desired product in high purity and yield after workup. oup.com For instance, reacting 0.05 moles of the dimer with 10 moles of ammonia at 70°C for one hour resulted in a 95.3% crude yield of 2-aminocyclohexanone oxime hydrochloride. oup.com Purification through recrystallization from water can afford the product as white crystals with a yield of 90.6%. oup.com

Table 1: Synthesis of 2-Aminocyclohexanone Oxime Hydrochloride from this compound Dimer

| Parameter | Value | Reference |

| Dimer Amount | 14.8 g (0.05 mol) | oup.com |

| Nucleophile | Ammonia (170 g, 10 mol) | oup.com |

| Solvent | Methanol (100 ml) | oup.com |

| Temperature | 70°C | oup.com |

| Reaction Time | 1 hour | oup.com |

| Product | 2-Aminocyclohexanone oxime hydrochloride | oup.com |

| Crude Yield | 95.3% | oup.com |

| Purified Yield | 90.6% | oup.com |

Similarly, the reaction of this compound dimer with primary alkylamines, such as methylamine (B109427), results in the formation of the corresponding N-alkylated aminocyclohexanone oximes. oup.com This reaction extends the synthetic utility of the dimer, allowing for the introduction of various alkyl groups at the 2-position of the cyclohexanone (B45756) oxime core.

The reaction is typically performed in an organic solvent like benzene (B151609). In a representative procedure, a solution of methylamine in benzene is added dropwise to a heated solution of the dimer. oup.com The mixture is then maintained at an elevated temperature to ensure the completion of the reaction. For example, the reaction of the dimer with a four-fold molar excess of methylamine in benzene at 60°C for two hours (one hour for addition, one hour for heating) yields 2-(methylamino)cyclohexanone oxime. oup.com

Table 2: Synthesis of 2-(Methylamino)cyclohexanone Oxime from this compound Dimer

| Parameter | Value | Reference |

| Dimer Amount | 14.8 g (0.05 mol) | oup.com |

| Nucleophile | Methylamine (6.2 g, 0.2 mol) | oup.com |

| Solvent | Benzene (150 ml total) | oup.com |

| Temperature | 60°C | oup.com |

| Reaction Time | 2 hours | oup.com |

| Product | 2-(Methylamino)cyclohexanone oxime | oup.com |

Industrial Process Applications as a Synthetic Intermediate

The transformation of this compound dimer into 2-aminocyclohexanone oxime is not merely of academic interest but holds significant industrial importance. Specifically, 2-aminocyclohexanone oxime is a key intermediate produced on a large scale for the commercial synthesis of L-lysine. oup.com L-lysine is an essential amino acid used extensively as an animal feed supplement and in the pharmaceutical industry. The chemico-enzymatic process for L-lysine production relies on a robust and efficient supply of the 2-aminocyclohexanone oxime precursor, a role effectively filled by the reaction of the dimer with ammonia. oup.com The high yield and relative simplicity of this conversion make it an economically viable step in a large-scale manufacturing process. oup.com

Mechanistic Considerations of 1 Chloro 2 Nitrosocyclohexane Reactivity

Reaction Mechanisms with Nitrogenous Bases

The reaction of 1-chloro-2-nitrosocyclohexane (B14171563), which typically exists as its dimer, with nitrogenous bases such as ammonia (B1221849) and primary amines, serves as a pathway to synthesize substituted cyclohexanone (B45756) oxime derivatives. The nature of the products formed is highly dependent on the stoichiometry of the base employed.

The proposed mechanism involves the nucleophilic attack of the nitrogenous base on the carbon atom bearing the chlorine. In the case of ammonia, this results in the formation of an ammonium (B1175870) intermediate, which then loses a proton to yield the final amino oxime product. The reaction with an excess of a primary amine, such as methylamine (B109427), proceeds analogously to yield the corresponding N-substituted aminocyclohexanone oxime. oup.com

However, the reaction landscape is complicated by the formation of a significant byproduct, especially when the nitrogenous base is not used in large excess. When this compound dimer is treated with stoichiometric amounts of ammonia, a dimeric cyclohexanone oxime compound is the major product. oup.com This byproduct was initially proposed to be bis(2-hydroxyiminocyclohexyl)amine. However, detailed spectroscopic and X-ray crystallographic studies have led to the revision of this structure to 14-oxa-7,15,16-triazatetracyclo[11.2.1.0¹,⁶.0⁸,¹³]hexadecan-16-ol. oup.com The formation of this complex tetracyclic structure underscores the intricate reactivity of the this compound system, where both the chloro and nitroso functionalities can participate in the reaction cascade.

The reaction with methylamine hydrochloride under stoichiometric conditions also yields an analogous dimeric compound. oup.com The formation of these dimeric byproducts highlights a competitive reaction pathway that becomes dominant when the concentration of the nitrogenous base is limited. This suggests that an intermediate formed during the reaction can react with another molecule of the starting material or a product molecule, leading to dimerization and cyclization.

The following table summarizes the key products and reaction conditions for the reaction of this compound dimer with nitrogenous bases, based on published research findings. oup.com

| Nitrogenous Base | Stoichiometry | Solvent(s) | Temperature | Major Product | Reported Yield |

| Ammonia | Large Excess (e.g., 200:1 molar ratio) | Methanol (B129727) | 70 °C | 2-Aminocyclohexanone (B1594113) oxime hydrochloride | 95.3% (crude), 90.6% (purified) |

| Ammonia | Stoichiometric | Two-phase: Organic & Aqueous Alkaline | - | 14-Oxa-7,15,16-triazatetracyclo[11.2.1.0¹,⁶.0⁸,¹³]hexadecan-16-ol | - |

| Methylamine | Excess (e.g., 4:1 molar ratio) | Benzene (B151609) | 60 °C | 2-(Methylamino)cyclohexanone oxime | - |

| Methylamine Hydrochloride | Stoichiometric | - | - | Dimeric Product (Compound B) | - |

Advanced Spectroscopic Characterization Techniques for 1 Chloro 2 Nitrosocyclohexane

Electron-Impact Mass Spectrometry (EIMS) of 1-Chloro-2-nitrosocyclohexane (B14171563)

Electron-Impact Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and extensive fragmentation. msu.edu The resulting mass spectrum serves as a molecular fingerprint, characterized by a series of fragment ions that help in elucidating the structure of the original molecule.

In the case of this compound, the EIMS spectrum is complex due to the compound's existence as a dimer in the gaseous phase. zendy.iolookchem.com The high energy of the electron beam leads to the fragmentation of this dimeric structure. No molecular ion for the dimer is observed. Instead, the spectrum is dominated by ions resulting from the cleavage of the dimer and subsequent fragmentation of the monomeric units. lookchem.com

Key fragmentation pathways include the loss of various neutral fragments from the monomeric cation radical. High-resolution mass spectrometry data has been used to identify the elemental composition of these fragments, providing insight into the fragmentation mechanisms. lookchem.com

Table 1: Prominent Ions in the Electron-Impact Mass Spectrum of this compound lookchem.com

| m/z (Mass-to-Charge Ratio) | Proposed Ion Identity/Formula | Fragmentation Pathway Notes |

| 147 | [C₆H₁₀ClNO]⁺ | Monomer Molecular Ion |

| 117 | [C₆H₁₀Cl]⁺ | Loss of NO |

| 81 | [C₆H₉]⁺ | Loss of Cl from [C₆H₁₀Cl]⁺ |

| 67 | [C₅H₇]⁺ | Further fragmentation |

| 54 | [C₄H₆]⁺ | Further fragmentation |

Field Ionization Mass Spectrometry (FIMS) of this compound

Field Ionization Mass Spectrometry (FIMS) is a soft ionization technique that uses a strong electric field to ionize analyte molecules. scripps.educaltech.edu This method imparts very little excess energy to the molecule, resulting in minimal fragmentation. caltech.edu Consequently, FIMS is particularly useful for determining the molecular weight of thermally unstable or highly fragile compounds, as it often produces a prominent molecular ion peak with few to no fragment peaks. caltech.edu

The Field Ionization mass spectrum of this compound provides clear evidence for its dimeric nature in the gas phase. lookchem.com Unlike the EIMS spectrum, the FIMS spectrum shows a distinct peak corresponding to the dimeric molecular ion, [(C₆H₁₀ClNO)₂]⁺. This observation confirms that the compound volatilizes as a dimer before ionization. The spectrum is characterized by the presence of this high-mass ion, with significantly less fragmentation compared to the EIMS technique. lookchem.com

Table 2: Key Ions in the Field Ionization Mass Spectrum of this compound lookchem.com

| m/z (Mass-to-Charge Ratio) | Proposed Ion Identity/Formula | Ionization Notes |

| 294 | [(C₆H₁₀ClNO)₂]⁺ | Dimer Molecular Ion |

| 147 | [C₆H₁₀ClNO]⁺ | Monomer Molecular Ion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.